(4-(1-Morpholinoethyl)phenyl)boronic acid

Description

Systematic Nomenclature and Structural Identification

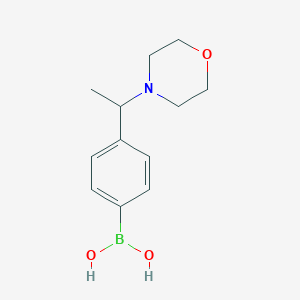

This compound is systematically identified by its Chemical Abstracts Service number 1226814-83-0 and possesses the molecular formula C12H18BNO3 with a molecular weight of 235.09 daltons. The compound's International Union of Pure and Applied Chemistry name reflects its complex structural architecture: {4-[1-(4-Morpholinyl)ethyl]phenyl}boronic acid. This nomenclature precisely describes the substitution pattern where a morpholine ring is connected through an ethyl linker to the para position of a phenylboronic acid core.

The structural identification of this compound reveals several key molecular features that contribute to its chemical behavior. The boronic acid functionality, characterized by the -B(OH)2 group, maintains the characteristic trigonal planar geometry around the boron atom, with the boron center exhibiting sp2 hybridization and possessing a vacant p orbital. This electronic arrangement enables the compound to function as a Lewis acid, capable of accepting electron pairs from various nucleophilic species. The morpholine substituent, positioned at the para location of the benzene ring through a 1-ethyl linkage, introduces a six-membered heterocyclic structure containing both nitrogen and oxygen heteroatoms.

The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C1=CC=C(B(O)O)C=C1)N2CCOCC2, which clearly indicates the connectivity between the morpholine nitrogen, the ethyl bridge, the para-substituted benzene ring, and the boronic acid functional group. The InChI key MFCD09864341 provides additional structural verification for this specific isomer. X-ray crystallographic studies would be required to determine the precise bond lengths and angles, although typical boronic acids exhibit B-O bond lengths of approximately 1.36 Angstroms and O-B-O bond angles near 120 degrees.

Historical Context in Boronic Acid Research

The development of this compound must be understood within the broader historical evolution of boronic acid chemistry, which began with Edward Frankland's pioneering work in 1860. Frankland achieved the first synthesis and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, ultimately producing ethylboronic acid after oxidation in air. This foundational work established the synthetic accessibility of organoborane compounds and demonstrated their stability relative to other boron-containing organic molecules.

The progression from simple alkyl boronic acids to complex aryl boronic acid derivatives occurred gradually over more than a century of research. A critical development that accelerated interest in boronic acid chemistry was the discovery of the Suzuki-Miyamura coupling reaction in 1979, which established boronic acids as essential reagents for carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction between boronic acids and aryl halides revolutionized synthetic organic chemistry and significantly expanded the synthetic utility of boronic acid compounds.

The emergence of boronic acids as pharmaceutical agents marked another pivotal moment in their development. The approval of bortezomib (Velcade) as the first boronic acid-containing drug in 2003 for multiple myeloma treatment demonstrated the therapeutic potential of these compounds. This success catalyzed extensive research into boronic acid-based therapeutics, leading to the subsequent approval of additional boron-containing drugs including tavaborole, ixazomib, crisaborole, and vaborbactam. The recognition that boronic acids could interact with biological targets through reversible covalent bond formation opened new avenues for drug design and molecular recognition applications.

The specific development of morpholine-functionalized boronic acids represents a more recent advancement in this field, driven by the recognition that morpholine serves as a privileged structure in medicinal chemistry. Research has demonstrated that morpholine derivatives exhibit advantageous physicochemical, biological, and metabolic properties, making them attractive building blocks for drug development. The incorporation of morpholine moieties into boronic acid structures combines these beneficial properties with the unique reactivity profile of the boronic acid functional group.

Position Within Morpholine-Functionalized Arylboronic Acids

This compound occupies a distinctive position within the family of morpholine-functionalized arylboronic acids, representing one member of a growing class of compounds that leverage the complementary properties of both structural elements. The morpholine ring system has been extensively studied and validated as a privileged structure in medicinal chemistry due to its favorable drug-like properties and synthetic accessibility. This heterocyclic scaffold provides enhanced solubility characteristics, metabolic stability, and the potential for specific molecular interactions through its nitrogen and oxygen heteroatoms.

Within the broader category of morpholine-containing boronic acids, several structural variants have been synthesized and characterized. Related compounds include 4-(2-Morpholinoethyl)phenylboronic acid (Chemical Abstracts Service number 1150114-55-8), which differs in the substitution pattern of the ethyl linker. Additionally, (3-(1-Morpholinoethyl)phenyl)boronic acid (Chemical Abstracts Service number 1704069-53-3) represents the meta-substituted analog, demonstrating how positional isomerism affects molecular properties. The carbamoyl-linked variant (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid (Chemical Abstracts Service number 913835-45-7) illustrates alternative linking strategies between the morpholine and phenylboronic acid components.

Comparative analysis of these structural variants reveals important structure-activity relationships within this compound class. The positioning of the morpholine substituent on the aromatic ring significantly influences both electronic properties and steric accessibility. Para-substitution, as found in this compound, typically provides optimal electronic communication between the morpholine and boronic acid functionalities while minimizing steric hindrance. The length and nature of the linker between these two functional groups also affects conformational flexibility and potential binding interactions.

The synthetic accessibility of morpholine-functionalized arylboronic acids has been enhanced through various methodological advances, including Petasis reactions and transition metal-catalyzed cross-coupling strategies. These synthetic approaches enable the efficient construction of diverse structural libraries for biological screening and optimization studies. The Petasis reaction, in particular, has proven valuable for incorporating morpholine groups into complex molecular architectures through multicomponent coupling processes.

Research applications of morpholine-functionalized arylboronic acids extend across multiple domains, including molecular recognition, enzyme inhibition, and materials science. The dual functionality of these compounds enables them to participate in both reversible covalent interactions through the boronic acid group and non-covalent interactions through the morpholine moiety. This combination of binding modes provides enhanced selectivity and affinity in biological systems, making these compounds attractive candidates for pharmaceutical development and chemical biology applications.

Properties

IUPAC Name |

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTTWASDXFJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-(1-Morpholinoethyl)phenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis. This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction.

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura cross-coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium forms a new bond with an electrophilic organic group. In the transmetalation step, the organoboron compound, such as this compound, transfers its organic group to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis. This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is a crucial process in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a suitable solvent and an optimal temperature to proceed efficiently. Additionally, the stability and efficacy of this compound can be affected by factors such as light, heat, and moisture. Therefore, it is typically stored under controlled conditions to maintain its reactivity.

Biochemical Analysis

Biochemical Properties

(4-(1-Morpholinoethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of serine proteases, where this compound forms a reversible covalent bond with the active site serine residue. This interaction is crucial for its application in studying enzyme kinetics and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups in proteins and enzymes. This property is particularly useful in enzyme inhibition, where this compound can inhibit enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can impact its efficacy in long-term experiments, necessitating careful consideration of experimental duration and compound stability.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes and modulate cellular processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it interacts with nuclear proteins and modulates gene expression. Additionally, its localization to the cytoplasm allows it to inhibit cytoplasmic enzymes and affect cellular metabolism.

Biological Activity

(4-(1-Morpholinoethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a phenyl ring substituted with a morpholinoethyl group and a boronic acid functional group, which significantly contributes to its reactivity and biological interactions.

- Molecular Formula : C12H19BClNO3

- Molecular Weight : Approximately 271.55 g/mol

- Structure : The compound's structure allows it to form reversible covalent bonds with proteins, particularly those containing cis-diols, making it useful in studying protein interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, which is crucial for its potential therapeutic applications, especially in cancer and diabetes treatment.

- Protein Binding : Its ability to bind selectively to proteins enhances its utility in drug design.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary data suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Antibacterial Properties : It has shown effectiveness against certain bacterial strains, suggesting its application in antibacterial therapies.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study on Anticancer Effects

A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line, revealing a significant cytotoxic effect with an IC50 value of 18.76 µg/mL, indicating its potential as an anticancer agent.

Antibacterial Assessment

The antibacterial properties were assessed against Escherichia coli, demonstrating effectiveness at concentrations of 6.50 mg/mL, suggesting possible applications in treating bacterial infections.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | Lacks the ethyl group; different biological activities |

| 4-(Benzyl)phenylboronic acid | C13H13BNO3 | Contains a benzyl group; used in similar reactions |

| 3-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | Substituted at the meta position; varying enzyme interactions |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-(1-morpholinoethyl)phenyl)boronic acid, have shown promise in the treatment of cancers. They can act as proteasome inhibitors, similar to bortezomib, which is a well-known FDA-approved drug for multiple myeloma. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomal degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death .

Case Study: Bortezomib Combination Therapy

A study investigated the combination of bortezomib with other chemotherapeutics for advanced lymphomas. The results indicated that the combination therapy could overcome drug resistance linked to pro-apoptotic proteins, showcasing the potential of boronic acids in enhancing existing cancer treatments .

Biochemical Applications

Molecular Recognition

Boronic acids are valuable in biochemical applications due to their ability to form reversible covalent bonds with diols, which are common in biological molecules. This property enables their use as chemical receptors for detecting various analytes, including saccharides and nucleic acids .

Sensing and Detection

Recent advancements have utilized boronic acid-based receptors for the sensitive detection of Gram-positive bacteria through fluorescence enhancement upon binding with saccharides on bacterial surfaces. This method demonstrated a low detection limit, highlighting the utility of boronic acids in diagnostic applications .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been employed as a co-monomer in polymer synthesis. For instance, it was copolymerized with 2-N-morpholinoethyl methacrylate (MEMA) to create thermoresponsive polymers that also exhibit glucose-sensing capabilities due to the presence of boronic acid functionality .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed Suzuki reactions, enabling the formation of carbon-carbon bonds. The morpholino group enhances solubility in polar solvents while moderately directing coupling selectivity.

Table 1: Representative Suzuki Coupling Reactions

Key observations :

-

Reactions typically require mild bases (e.g., K₂CO₃, Na₂CO₃) and polar aprotic solvents (DME, dioxane) .

-

Microwave irradiation improves reaction efficiency in some cases, reducing time from hours to minutes .

-

Steric hindrance from the morpholinoethyl group may contribute to lower yields (<20%) in crowded aryl systems .

Protodeboronation Pathways

Under acidic or neutral aqueous conditions, this boronic acid undergoes protodeboronation (B–C bond cleavage). The mechanism depends on pH:

-

Acid-catalyzed pathway : Protonation of the boronic acid facilitates aryl–boron bond cleavage .

-

Base-catalyzed pathway : Deprotonation to form a boronate intermediate precedes fragmentation .

Stability profile :

-

Stable under anhydrous Suzuki coupling conditions (pH 7–10) .

-

Rapid degradation occurs in strongly acidic (pH < 3) or basic (pH > 12) aqueous media .

Transmetalation in Catalytic Cycles

The compound participates in transmetalation steps during palladium-catalyzed reactions:

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Boronate transfers the aryl group to Pdᴵᴵ.

-

Reductive elimination : Forms the C–C bond, regenerating Pd⁰.

The electron-donating morpholino group accelerates transmetalation by increasing boronate nucleophilicity .

Table 2: Common Side Reactions

Comparative Reactivity Insights

-

Steric effects : The ethylmorpholine group reduces coupling rates with ortho-substituted aryl halides compared to unsubstituted phenylboronic acids .

-

Electronic effects : Enhanced para-selectivity observed in couplings with meta-substituted electrophiles due to directing effects .

-

Solubility : Superior solubility in DME (>50 mg/mL) compared to simpler arylboronic acids facilitates homogeneous reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Sulfonyl-containing analogs (e.g., 4-(Morpholinosulfonyl)phenylboronic acid) may exhibit stronger hydrogen-bonding capacity but higher acidity .

Antiproliferative Effects:

- 6-Hydroxynaphthalen-2-yl boronic acid shows potent antiproliferative activity (IC₅₀ = 0.1969 µM), attributed to its planar aromatic system enabling DNA intercalation .

Enzyme Inhibition:

- 1-Amido-2-triazolylethaneboronic acid (Ki ~ nM range) demonstrates that replacing phenyl with triazole improves β-lactamase inhibition, suggesting substituent geometry critically impacts target binding .

- Boronic acid-containing cis-stilbenes (e.g., compound 13c, IC₅₀ = 0.48 µM) inhibit tubulin polymerization, with boronic acid acting as a bioisostere for hydroxyl groups .

Antifungal Activity:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase at 1 µM, outperforming trichostatin A. The methoxyethyl group may enhance membrane penetration .

Preparation Methods

General Synthetic Strategies for Boronic Acids Relevant to This Compound

Boronic acids, including substituted phenylboronic acids like (4-(1-Morpholinoethyl)phenyl)boronic acid, are typically prepared via:

- Transition Metal-Catalyzed Cross-Coupling Reactions : Suzuki-Miyaura coupling is the most common method, involving the reaction of aryl halides with boron reagents.

- Matteson Homologation and Rearrangement : A stereoselective method to prepare α-aminoboronic acids via homologation of boronic esters, followed by nucleophilic displacement and deprotection steps.

- Direct Borylation of Aryl Precursors : Using catalytic systems to introduce boronic acid groups onto aromatic rings.

Specific Preparation Methods for this compound

Suzuki-Miyaura Cross-Coupling Route

This method is widely reported for preparing substituted phenylboronic acids and their derivatives:

- Starting Materials : Aryl halide (e.g., 4-bromoacetophenone or 4-bromoethylbenzene derivatives) and a boron source such as bis(pinacolato)diboron or boronic acid derivatives.

- Catalyst : Palladium complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

- Base : Sodium carbonate or lithium chloride in aqueous media.

- Solvent : Mixtures of 1,2-dimethoxyethane (DME), 1,4-dioxane, or water.

- Conditions : Heating typically between 70°C and 100°C for 1 to 18 hours.

- Post-Reaction Workup : Extraction with ethyl acetate, drying over sodium sulfate, evaporation, and purification by silica gel chromatography.

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Step B | Pd(PPh3)4, Na2CO3, DME/H2O, 70°C, 1-18 h | 81% | Purified by silica gel chromatography; product confirmed by LC/MS |

| Step F | Pd(PPh3)4, LiCl, Na2CO3, dioxane/H2O, 100°C, 1 h | Not specified | Crude product used directly in subsequent steps |

| Step C | Pd(PPh3)4, Cs2CO3, DME, 85°C, 15 h | 12% | Purified by silica gel flash chromatography |

| Step E | Pd(PPh3)4, LiCl, Na2CO3, dioxane/H2O, 20-100°C | Not specified | Crude product used in next reaction step |

These steps illustrate the use of palladium-catalyzed cross-coupling to introduce the morpholinoethyl substituent on the phenylboronic acid framework, often as part of multi-step syntheses involving complex intermediates.

Matteson Homologation Approach

- This method involves the preparation of chiral boronic esters followed by homologation to α-aminoboronic esters.

- The process includes esterification of a boronic acid with a chiral diol (e.g., pinanediol), Matteson rearrangement to introduce a halomethyl group, nucleophilic displacement with lithium bis(trimethylsilyl)amide (LiHMDS), and subsequent deprotection.

- The α-aminoboronic ester intermediate can then be converted to the target α-aminoboronic acid.

- This method is noted for its stereoselectivity and has been employed in the synthesis of biologically active boronic acids similar in structure to this compound.

Preparation of Stock Solutions and Formulations

For practical laboratory use, this compound is often prepared as stock solutions:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.2537 | 0.8507 | 0.4254 |

| 5 mg | 21.2685 | 4.2537 | 2.1268 |

| 10 mg | 42.5369 | 8.5074 | 4.2537 |

Analytical and Practical Notes

- Purification by silica gel chromatography is standard after synthesis.

- Reaction monitoring is typically done by LC/MS.

- The hydrochloride salt form is preferred for stability and handling in some applications.

- The compound’s solubility and formulation methods are critical for in vivo and medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, aryl halide, boron reagent, Na2CO3, DME/H2O, 70-100°C | High yield, versatile, scalable | Requires palladium catalyst, sensitive to air/moisture |

| Matteson Homologation | Pinanediol esterification, Matteson rearrangement, LiHMDS, TFA deprotection | Stereoselective, precise control | Multi-step, complex intermediates |

| Direct Borylation (less reported) | Catalytic borylation of aryl precursors | Direct, fewer steps | Limited substrate scope |

Q & A

Basic: What synthetic strategies are recommended for preparing (4-(1-Morpholinoethyl)phenyl)boronic acid, and how can reaction yields be optimized?

The synthesis of arylboronic acids typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For this compound, a stepwise approach is recommended:

- Step 1: Introduce the morpholinoethyl group via nucleophilic substitution or reductive amination on a pre-functionalized aryl halide.

- Step 2: Perform borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent like dioxane at 80–100°C .

Yield Optimization: Adjust catalyst loading (1–5 mol%), use anhydrous solvents, and monitor reaction progress via TLC or LC-MS. Purification via flash chromatography or recrystallization improves purity. For analogs, yields range from 62% to 85% depending on substituent steric/electronic effects .

Basic: How should researchers characterize the structural integrity of this compound?

Key Methods:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic proton signals near δ 7.3–8.1 ppm (split based on substitution pattern) and morpholine ethyl protons at δ 2.3–3.5 ppm. The boronic acid -B(OH)₂ group may appear as a broad peak (~δ 6–8 ppm) .

- ¹³C NMR: Aromatic carbons resonate at δ 120–140 ppm; the morpholine ethyl carbons appear at δ 40–60 ppm .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS.

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and boron coordination .

Advanced: How do electronic effects from the morpholinoethyl group influence the reactivity of the boronic acid moiety in cross-coupling reactions?

The electron-donating morpholinoethyl group increases electron density at the boron-bound aryl ring, potentially slowing transmetalation in Suzuki reactions. To mitigate this:

- Use stronger bases (e.g., Cs₂CO₃) to activate the boronic acid.

- Optimize ligands (e.g., SPhos) to stabilize the palladium intermediate .

- For electrophilic substitutions (e.g., esterification), the group may enhance regioselectivity via steric hindrance . Computational DFT studies (e.g., Spartan’14) predict charge distribution and transition states to guide optimization .

Advanced: What methodologies are available to assess the inhibitory potential of this compound in enzyme-targeted studies?

Case Study (Autotaxin Inhibition):

- In vitro Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., FS-3) in buffer (pH 7.4, 37°C). Boronic acids often exhibit nM-range potency by forming reversible covalent bonds with active-site threonine residues .

- Crystallography: Co-crystallize the compound with the target enzyme (e.g., HIV-1 protease) to identify hydrogen-bonding interactions (B-OH···enzyme residues) .

- SAR Analysis: Compare with analogs (e.g., 4-carbamoylphenylboronic acid) to evaluate substituent effects on binding .

Advanced: How can computational modeling (e.g., DFT) predict the aqueous stability and tautomeric equilibria of this compound?

- DFT Calculations: Use Gaussian or SPARTAN’14 to model boronic acid ↔ boroxine equilibria. Solvent models (e.g., PCM) predict aqueous stability, with morpholinoethyl groups potentially stabilizing the trigonal planar boronic acid form .

- pKa Prediction: Estimate boronic acid pKa (~8–10) to guide buffer selection for biological assays .

Advanced: How should researchers resolve contradictory data in biological activity between this compound and its carboxylic acid analogs?

Example: Carboxylic acid analogs (e.g., compound 17 in tubulin studies ) often show reduced activity due to weaker hydrogen bonding. Strategies:

- Perform competitive binding assays to compare affinity.

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH).

- Replace -B(OH)₂ with bioisosteres (e.g., sulfonamides) while retaining H-bond capacity .

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation (may cause respiratory irritation ).

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: How can the boronic acid moiety participate in dynamic covalent chemistry for self-assembled systems?

- Reversible Binding: The boronic acid forms esters with diols (e.g., saccharides) in aqueous media, enabling stimuli-responsive materials .

- Applications: Design drug-delivery carriers or sensors by tuning pH and diol concentration .

Advanced: What analytical techniques differentiate this compound from its pinacol ester or trifluoroborate salt derivatives?

- ¹¹B NMR: Boronic acids show peaks at δ 28–32 ppm; esters (e.g., pinacol) at δ 18–22 ppm .

- HPLC-MS: Monitor derivatization via retention time shifts and mass differences (e.g., +138 Da for pinacol ester) .

Advanced: How do steric effects from the morpholinoethyl group impact conjugation efficiency in bioconjugation applications?

- Steric Hindrance: Bulky substituents reduce coupling efficiency with proteins or nanoparticles. Solutions:

- Use longer linkers (e.g., PEG spacers).

- Employ strain-promoted click chemistry (e.g., DBCO-azide) to bypass steric limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.